molecular formula C7H7BN2O2 B571847 (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid CAS No. 1253911-17-9

(1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid

Cat. No.: B571847
CAS No.: 1253911-17-9
M. Wt: 161.955
InChI Key: IDRZVSHODUJUIL-UHFFFAOYSA-N
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Description

(1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid is a heterocyclic compound that features a boronic acid functional group attached to a pyrrolo[3,2-b]pyridine core. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the boronic acid group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid typically involves the following steps:

    Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through various methods, such as cyclization reactions involving pyridine derivatives and suitable reagents.

    Introduction of the Boronic Acid Group: The boronic acid group can be introduced via borylation reactions, often using reagents like bis(pinacolato)diboron in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale borylation processes, optimized for high yield and purity. These processes typically employ continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted pyrrolo[3,2-b]pyridine derivatives.

Scientific Research Applications

(1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules via Suzuki-Miyaura cross-coupling reactions.

    Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of kinase inhibitors.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Comparison with Similar Compounds

    (1H-Pyrrolo[2,3-b]pyridine): Another heterocyclic compound with a similar core structure but different substitution patterns.

    (1H-Pyrazolo[3,4-b]pyridine): A related compound with a pyrazole ring fused to a pyridine ring.

Uniqueness: (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and makes it a valuable intermediate in cross-coupling reactions. Its ability to form reversible covalent bonds with biological targets also distinguishes it from other similar compounds, enhancing its potential in drug discovery and development.

Properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridin-6-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2/c11-8(12)5-3-7-6(10-4-5)1-2-9-7/h1-4,9,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRZVSHODUJUIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=CN2)N=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50737399
Record name 1H-Pyrrolo[3,2-b]pyridin-6-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50737399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253911-17-9
Record name 1H-Pyrrolo[3,2-b]pyridin-6-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50737399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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